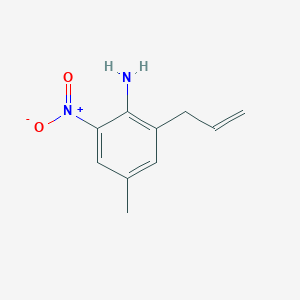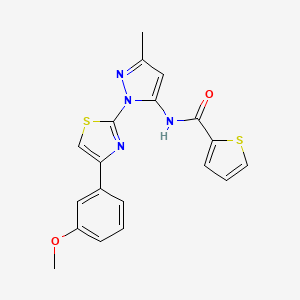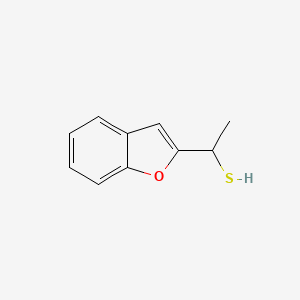
4-Methyl-2-nitro-6-prop-2-enylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nitro-6-prop-2-enylaniline, also known as MNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a dye intermediate. In
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-6-prop-2-enylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-Methyl-2-nitro-6-prop-2-enylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 4-Methyl-2-nitro-6-prop-2-enylaniline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-Methyl-2-nitro-6-prop-2-enylaniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-nitro-6-prop-2-enylaniline can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that 4-Methyl-2-nitro-6-prop-2-enylaniline can reduce tumor growth in mice, reduce inflammation in rats, and improve wound healing in rabbits.
Advantages and Limitations for Lab Experiments
4-Methyl-2-nitro-6-prop-2-enylaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is toxic and should be handled with care. Another limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for 4-Methyl-2-nitro-6-prop-2-enylaniline research. One direction is to explore its potential as an anti-cancer agent. Another direction is to investigate its potential as an anti-microbial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, 4-Methyl-2-nitro-6-prop-2-enylaniline could be further explored for its potential applications in material science and environmental science.
Conclusion:
In conclusion, 4-Methyl-2-nitro-6-prop-2-enylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-Methyl-2-nitro-6-prop-2-enylaniline has the potential to be a valuable tool in various fields, but further studies are needed to fully understand its potential.
Synthesis Methods
4-Methyl-2-nitro-6-prop-2-enylaniline can be synthesized through a three-step process. The first step involves the nitration of 4-methylacetanilide with a mixture of nitric and sulfuric acid to produce 4-methyl-2-nitroacetanilide. The second step involves the acylation of the nitro compound with propionic anhydride to produce 4-methyl-2-nitro-6-propionylacetanilide. Finally, the third step involves the deacylation of the propionyl group with sodium hydroxide to produce 4-Methyl-2-nitro-6-prop-2-enylaniline.
Scientific Research Applications
4-Methyl-2-nitro-6-prop-2-enylaniline has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 4-Methyl-2-nitro-6-prop-2-enylaniline has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In material science, 4-Methyl-2-nitro-6-prop-2-enylaniline has been used as a dye intermediate, and it has also been incorporated into polymers to improve their mechanical and thermal properties. In environmental science, 4-Methyl-2-nitro-6-prop-2-enylaniline has been used as a pollutant indicator, and it has also been used to remove heavy metals from water.
properties
IUPAC Name |
4-methyl-2-nitro-6-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-4-8-5-7(2)6-9(10(8)11)12(13)14/h3,5-6H,1,4,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYKIFCUFVYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416402 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)



![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)


![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2842654.png)